17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate
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Overview
Description
Compound Name: 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate.
Chemical Formula: CHNOP.
Molecular Weight: 774.917 g/mol.
Structure: The compound consists of a nonylphenoxy group attached to a pentaoxaheptadecyl backbone, with a dihydrogen phosphate functional group.
Preparation Methods
Synthetic Routes:
Reaction Conditions: Specific reaction conditions may vary depending on the synthetic route chosen.
Industrial Production: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable processes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction, but they may include modified nonylphenoxy derivatives or phosphorylated compounds.
Scientific Research Applications
Chemistry: Used as a surfactant or emulsifier due to its amphiphilic nature.
Biology: Investigated for its potential as a cell membrane disruptor or transporter.
Medicine: Research into its bioavailability and pharmacokinetics.
Industry: Applications in coatings, adhesives, and lubricants.
Mechanism of Action
Targets: The compound may interact with cell membranes, affecting their fluidity or permeability.
Pathways: It could modulate lipid metabolism or signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of nonylphenoxy and phosphate groups makes it distinct.
Similar Compounds: Other related compounds include alkylphenoxy polyethoxyethanols and phosphorylated surfactants.
Properties
CAS No. |
29994-44-3 |
---|---|
Molecular Formula |
C27H49O10P |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C27H49O10P/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)36-24-22-34-20-18-32-16-14-31-15-17-33-19-21-35-23-25-37-38(28,29)30/h9-10,12-13H,2-8,11,14-25H2,1H3,(H2,28,29,30) |
InChI Key |
GPGULEOZHQSGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOP(=O)(O)O |
Origin of Product |
United States |
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